molecular formula C9H19Br2N B1597220 4-(4-bromobutyl)piperidine Hydrobromide CAS No. 1049728-90-6

4-(4-bromobutyl)piperidine Hydrobromide

Cat. No. B1597220
M. Wt: 301.06 g/mol
InChI Key: DYXGTWSTSVSBKK-UHFFFAOYSA-N
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Description

4-(4-Bromobutyl)piperidine Hydrobromide is a chemical compound with the CAS Number: 1049728-90-6 and a molecular weight of 301.06 . It is a yellow to brown solid and its linear formula is C9H19Br2N .


Molecular Structure Analysis

The molecular structure of 4-(4-bromobutyl)piperidine Hydrobromide is represented by the linear formula C9H19Br2N . The average mass is 301.062 Da and the monoisotopic mass is 298.988403 Da .

Scientific Research Applications

Structure and Conformation Studies

  • Hydrogen Bonding and Structural Analysis : Studies on compounds like 4-(N-methylpiperidinium)-butyrate inner salt and hydrobromide showcase detailed structural, conformational, and hydrogen bonding analyses through crystal X-ray diffraction and FTIR spectroscopy. These findings are crucial for understanding the molecular interactions and stability of piperidine derivatives (Dega-Szafran et al., 2007).

Synthetic Applications

  • Facilitation of Organic Syntheses : Piperidine derivatives are used as catalysts or intermediates in the synthesis of complex molecules. For example, tetrabutylammonium tribromide (TBATB) was found efficient for the one-pot synthesis of highly substituted piperidines, highlighting the role of piperidine structures in facilitating organic reactions and improving atom economy (Khan et al., 2010).

Material Science Applications

  • Development of Hyperbranched Polyelectrolytes : The synthesis of new hyperbranched polyelectrolytes from 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide demonstrates the utility of bromine and piperidine derivatives in creating novel materials with potential applications in various industries (Monmoton et al., 2008).

Pharmaceutical and Biological Research

  • Antidiabetic Drug Candidates : A series of 1, 2, 4-triazole derivatives bearing piperidine moiety introduced as new anti-diabetic drug candidates shows the potential pharmaceutical applications of piperidine derivatives. These compounds exhibited moderate to good α-glucosidase inhibitory activity, demonstrating their utility in drug discovery and development (Nafeesa et al., 2019).

  • Antimicrobial Applications : Research into the combination of piperine, a piperidine derivative, with antibiotics like ciprofloxacin against Staphylococcus aureus including methicillin-resistant strains, highlights the potential of piperidine structures in enhancing the efficacy of existing antimicrobial agents (Khan et al., 2006).

Safety And Hazards

The safety information for 4-(4-bromobutyl)piperidine Hydrobromide includes the following hazard statements: H302;H315;H319;H335 . The precautionary statements are P280;P305+P351+P338 . The signal word is “Warning” and the pictogram is an exclamation mark .

Future Directions

Piperidines are significant in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that 4-(4-bromobutyl)piperidine Hydrobromide could have potential applications in the future.

properties

IUPAC Name

4-(4-bromobutyl)piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrN.BrH/c10-6-2-1-3-9-4-7-11-8-5-9;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXGTWSTSVSBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382792
Record name 4-(4-bromobutyl)piperidine Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromobutyl)piperidine Hydrobromide

CAS RN

1049728-90-6
Record name 4-(4-bromobutyl)piperidine Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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